molecular formula C11H13ClN2S B10957967 1-(2-Chlorobenzyl)-3-prop-2-en-1-ylthiourea

1-(2-Chlorobenzyl)-3-prop-2-en-1-ylthiourea

Cat. No.: B10957967
M. Wt: 240.75 g/mol
InChI Key: RTEFUWKYJNUSCD-UHFFFAOYSA-N
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Description

N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA: is an organic compound that belongs to the class of thioureas It is characterized by the presence of an allyl group and a 2-chlorobenzyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA typically involves the reaction of allyl isothiocyanate with 2-chlorobenzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Allyl isothiocyanate+2-chlorobenzylamineN-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA\text{Allyl isothiocyanate} + \text{2-chlorobenzylamine} \rightarrow \text{N-ALLYL-N'-(2-CHLOROBENZYL)THIOUREA} Allyl isothiocyanate+2-chlorobenzylamine→N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA

The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the allyl or benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

Chemistry

In chemistry, N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other thiourea derivatives.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in biochemical assays.

Medicine

In medicine, N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory and antimicrobial activities. Additionally, it is studied for its potential use in cancer therapy due to its ability to inhibit tumor growth in preliminary studies.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals. It is also explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA involves its interaction with specific molecular targets. It can bind to the active sites of enzymes, thereby inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ALLYL-N’-(2-CHLOROPHENYL)THIOUREA
  • N-ALLYL-N’-(2-BROMOBENZYL)THIOUREA
  • N-ALLYL-N’-(2-FLUOROBENZYL)THIOUREA

Uniqueness

N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties

By understanding the synthesis, reactions, applications, and mechanisms of N-ALLYL-N’-(2-CHLOROBENZYL)THIOUREA, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H13ClN2S/c1-2-7-13-11(15)14-8-9-5-3-4-6-10(9)12/h2-6H,1,7-8H2,(H2,13,14,15)

InChI Key

RTEFUWKYJNUSCD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NCC1=CC=CC=C1Cl

Origin of Product

United States

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